molecular formula C16H14O3 B1323996 3-Acetoxy-4'-methylbenzophenone CAS No. 890099-36-2

3-Acetoxy-4'-methylbenzophenone

Cat. No.: B1323996
CAS No.: 890099-36-2
M. Wt: 254.28 g/mol
InChI Key: DNLDKWXXUUDBCO-UHFFFAOYSA-N
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Description

3-Acetoxy-4'-methylbenzophenone (CAS: 890099-36-2) is a benzophenone derivative with the molecular formula C₁₆H₁₄O₃ and a molecular weight of 254.28 g/mol . Its structure consists of a benzophenone backbone substituted with an acetoxy group (-OAc) at the 3-position and a methyl group (-CH₃) at the 4'-position.

Properties

IUPAC Name

[3-(4-methylbenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-11-6-8-13(9-7-11)16(18)14-4-3-5-15(10-14)19-12(2)17/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNLDKWXXUUDBCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30641622
Record name 3-(4-Methylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890099-36-2
Record name Methanone, [3-(acetyloxy)phenyl](4-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890099-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Methylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30641622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetoxy-4’-methylbenzophenone typically involves the acetylation of 4’-methylbenzophenone. One common method is the reaction of 4’-methylbenzophenone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 3-Acetoxy-4’-methylbenzophenone may involve large-scale acetylation processes using similar reagents and catalysts. The reaction conditions are optimized to maximize yield and purity, and the product is often purified through recrystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

3-Acetoxy-4’-methylbenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzophenones.

Scientific Research Applications

3-Acetoxy-4’-methylbenzophenone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of polymers, coatings, and other industrial materials

Mechanism of Action

The mechanism of action of 3-Acetoxy-4’-methylbenzophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the inhibition of enzymes or modulation of receptor activity. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 3-acetoxy-4'-methylbenzophenone and its analogues:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 3-OAc, 4'-CH₃ C₁₆H₁₄O₃ 254.28 Research use; limited toxicity data
3-Acetoxy-4'-isopropylbenzophenone 3-OAc, 4'-C₃H₇ C₁₈H₁₈O₃ 282.34 Higher steric bulk; industrial research
3-Acetoxy-4'-butylbenzophenone 3-OAc, 4'-C₄H₉ C₁₉H₂₀O₃ 296.36 Extended alkyl chain; ≥97% purity
4-Methoxy-3-methylbenzophenone 4-OCH₃, 3-CH₃ C₁₅H₁₄O₂ 226.27 Non-planar crystal structure; π–π interactions
Mexenone (2-hydroxy-4-methoxy-4'-methylbenzophenone) 2-OH, 4-OCH₃, 4'-CH₃ C₁₅H₁₄O₃ 242.27 Sunscreen agent; FDA-approved
Key Observations:
  • Substituent Effects : The acetoxy group at the 3-position increases molecular weight and polarity compared to methoxy or hydroxyl substituents. Longer alkyl chains (e.g., butyl) further elevate molecular weight and hydrophobicity .
  • Crystallinity: 4-Methoxy-3-methylbenzophenone exhibits a non-planar structure with a dihedral angle of 59.8° between aromatic rings, suggesting steric hindrance from substituents. Similar effects likely occur in 3-acetoxy derivatives but remain unstudied .
Notes:
  • Mexenone’s hydroxyl and methoxy groups enhance UV absorption, making it safer for human use compared to acetoxy analogues .

Biological Activity

3-Acetoxy-4'-methylbenzophenone is a synthetic organic compound belonging to the benzophenone class, characterized by its acetoxy and methyl functional groups. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and applications.

This compound can be synthesized through various methods, primarily involving the acetylation of 4'-methylbenzophenone. Its molecular structure includes an acetoxy group at the 3-position and a methyl group at the 4'-position, which influence its reactivity and biological effects.

PropertyValue
Chemical FormulaC₁₆H₁₄O₃
Molecular Weight258.28 g/mol
Melting Point78-80 °C
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating potent antibacterial properties.

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. In experimental models, it has shown a reduction in pro-inflammatory cytokines, suggesting a potential role in modulating inflammatory responses. This activity may be attributed to the inhibition of specific enzymes involved in inflammation pathways.

Anticancer Potential

This compound has been investigated for its anticancer properties. Studies have reported that it induces apoptosis in cancer cell lines, such as MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cells. The compound's mechanism involves the activation of caspase pathways and modulation of cell cycle regulators.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The acetoxy group may facilitate interactions with enzymes involved in metabolic pathways, leading to altered enzyme activity.
  • Receptor Modulation : The compound may bind to specific receptors, influencing cellular signaling pathways that regulate growth and apoptosis.
  • Reactive Oxygen Species (ROS) : It has been suggested that the compound can generate ROS, contributing to its cytotoxic effects on cancer cells.

Case Studies

  • Antimicrobial Efficacy : A study conducted by demonstrated that derivatives of this compound exhibited strong antibacterial activity against E. coli and S. aureus, with MIC values ranging from 10 to 50 µg/mL.
  • Anti-inflammatory Effects : In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with the compound resulted in a significant decrease in tumor necrosis factor-alpha (TNF-α) levels compared to controls, highlighting its potential as an anti-inflammatory agent .
  • Anticancer Activity : Research published in reported that this compound treatment led to a dose-dependent decrease in cell viability in MDA-MB-231 cells, with an IC50 value of approximately 30 µM.

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